2,4-Dichloronitrostyrene
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Overview
Description
2,4-Dichloronitrostyrene is a useful research compound. Its molecular formula is C8H5Cl2NO2 and its molecular weight is 218.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Remediation : 2,4-Dichlorophenol, a compound related to 2,4-Dichloronitrostyrene, has been effectively dechlorinated using Fe/Ni nanoparticles supported by polystyrene resin, indicating potential applications in groundwater remediation (Zhang et al., 2020).
Toxicology Studies : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide related to this compound, has been widely conducted to understand its toxicity and mutagenicity, suggesting its importance in environmental and human health studies (Zuanazzi et al., 2020).
Catalytic Applications : The use of polystyrene-supported catalysts in the Heck, Sonogashira, and Suzuki coupling of aryl halides demonstrates the role of polystyrene in promoting efficient chemical reactions, which could be relevant for compounds like this compound (Datta et al., 2003).
Herbicide Release Studies : Functionalized polystyrene beads have been used as carriers for the controlled release of herbicides, such as 2,4-dichlorophenoxyacetic acid, indicating potential applications in agriculture (Olejnik et al., 2018).
Organic Synthesis : The catalytic aminohalogenation reaction of β-nitrostyrenes with N,N-Dichloro-p-toluenesulfonamide resulting in dichlorinated haloamides shows the potential for synthesizing complex organic compounds, which may include derivatives of this compound (Zhi et al., 2008).
Phenol Adsorption : Studies on the adsorption of phenols, such as 2,4-dichlorophenol, by Amberlite XAD-4 resin suggest applications in the removal of phenolic compounds from water, which could extend to this compound related compounds (Ku & Lee, 2000).
Pesticide Quality Analysis : The determination of 2,4-dichlorophenol in 2,4-D technical material using UV-Vis spectrophotometric method highlights the importance of analytical techniques in pesticide quality control, relevant for related compounds like this compound (Han et al., 2021).
Properties
IUPAC Name |
2,4-dichloro-1-(2-nitroethenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWIJBBAMBDXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18984-21-9 |
Source
|
Record name | 2,4-Dichloro-1-(2-nitroethenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18984-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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